Tantalum - 13981-95-8

Tantalum

Catalog Number: EVT-1207639
CAS Number: 13981-95-8
Molecular Formula: H5Ta
Molecular Weight: 185.988 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tantalum dust is a black odorless powder. mp: 2996 °C, bp: approx. 5250 °C. Density: 16.65 g/cm3. Insoluble in water. Tantalum oxide dust is a white, microcrystalline powder mp: 1800 °C. Density: 7.6 g/cm3. Insoluble in water. The mixture is listed as a toxic inhalation hazard by OSHA.
Tantalum atom is a vanadium group element atom.
Tantalum has been investigated for the treatment and prevention of Osteoarthritis, Knee Osteoarthritis, Intraoperative Bleeding, and Adolescent Idiopathic Scoliosis.
tantalum is a mineral.
A rare metallic element, atomic number 73, atomic weight 180.948, symbol Ta. It is a noncorrosive and malleable metal that has been used for plates or disks to replace cranial defects, for wire sutures, and for making prosthetic devices.
See also: Tantalum carbide (active moiety of) ... View More ...

Tantalum Oxide (Ta2O5)

Compound Description: Tantalum oxide is a dielectric material with a high dielectric constant, making it suitable for use in capacitors. It is also biocompatible and osseointegrative, making it useful in biomedical applications. [, , , , , , , , , ]

Relevance to Tantalum: Tantalum oxide is a common oxide of tantalum, formed by the oxidation of tantalum metal. The properties of tantalum oxide make it a valuable material in various applications, particularly in electronics and biomedicine. [, , , , , , , , , ]

Tantalum Carbide (TaC)

Compound Description: Tantalum carbide is a ceramic material with extreme hardness, high melting point, and good wear resistance, making it suitable for cutting tools and high-temperature applications. [, , , ]

Relevance to Tantalum: Tantalum carbide is formed by the reaction of tantalum with carbon. It shares tantalum's refractory nature and finds use in applications demanding high hardness and temperature resistance. [, , , ]

Tantalum-Tungsten Alloy

Compound Description: Combining tantalum and tungsten enhances the mechanical properties, creating a material suitable for demanding applications requiring high strength, hardness, and resistance to high temperatures and wear. []

Relevance to Tantalum: This alloy leverages the individual strengths of tantalum and tungsten, leading to a material exceeding the performance of either constituent in isolation. Notably, the addition of tantalum to tungsten improves its ductility without significantly compromising its strength. []

Tantalum Ethoxide (Ta(OC2H5)5)

Compound Description: Tantalum ethoxide, also known as tantalum pentaethoxide, is a metal alkoxide used as a precursor for the synthesis of other tantalum compounds, particularly in sol-gel processes and chemical vapor deposition (CVD) techniques. Its high purity makes it ideal for producing high-quality tantalum oxide thin films for electronic applications. []

Relevance to Tantalum: Tantalum ethoxide is a key compound in tantalum chemistry, serving as a versatile precursor for various tantalum-containing materials, including tantalum oxide, which is crucial in electronics. []

Potassium Heptafluorotantalate (K2TaF7)

Compound Description: This compound serves as a crucial intermediary in tantalum extraction and purification. Its importance stems from its role in separating tantalum from niobium, a process critical for obtaining high-purity tantalum. []

Relevance to Tantalum: Potassium heptafluorotantalate is not a structural relative of tantalum metal but a vital compound in tantalum metallurgy. Its use in the separation of tantalum and niobium is essential for producing high-purity tantalum metal. []

Fluorotantalic Acid (H2TaF7)

Compound Description: This compound is a crucial intermediate in the production of high-purity tantalum oxide. Its significance lies in its ability to separate tantalum from impurities, particularly niobium. []

Relevance to Tantalum: Fluorotantalic Acid plays a critical role in the purification of tantalum. It serves as a precursor for generating high-purity tantalum oxide, a vital material for various technological applications, including electronics. []

Tantalum Oxide-Nitride

Compound Description: This material enhances the properties of tantalum oxide, particularly in applications requiring wear resistance. []

Relevance to Tantalum: Tantalum oxide-nitride is a derivative of tantalum, formed by introducing nitrogen into the tantalum oxide lattice. The inclusion of nitrogen modifies the material's properties, such as hardness, and enhances its suitability for applications requiring wear resistance. []

Tantalum-Aluminum Alloys

Compound Description: These alloys exhibit desirable properties, such as high strength, for specific applications. []

Relevance to Tantalum: Combining tantalum and aluminum yields alloys with distinct characteristics from pure tantalum, such as altered mechanical and electrical properties. These alloys have potential applications in areas requiring tailored material properties. []

Sodium Niobate Doped with Tantalum

Compound Description: This ceramic material exhibits modified electrical properties due to the incorporation of tantalum. []

Relevance to Tantalum: Incorporating tantalum into the sodium niobate lattice alters the material's electrical behavior. This modification opens up possibilities for utilizing these doped materials in applications where controlled electrical properties are paramount. []

Synthesis Analysis

Tantalum can be synthesized through several methods, primarily focusing on the reduction of tantalum oxide or tantalum pentachloride.

  1. Reduction of Tantalum Oxide:
    • Tantalum oxide is typically reduced using carbon in a high vacuum environment. The reduction process occurs in two stages at temperatures below 2,000 °C. A stoichiometric composition of tantalum oxide and carbon is mixed and formed into tablets before being subjected to high temperatures to facilitate the reduction reaction .
  2. Electrochemical Reduction:
    • A novel method involves the electrochemical reduction of tantalum pentoxide in a molten salt electrolyte. This process operates at approximately 1,000 °C and utilizes powdered tantalum oxide as the cathode and carbon as the anode .
  3. Hydrogen Reduction:
    • Hydrogen reduction of tantalum pentachloride vapor has also been employed to produce nanoscale tantalum powder. This method allows for control over particle size and morphology .
  4. Other Methods:
    • Techniques such as hydrogen arc plasma method and electron beam evaporation deposition are used for synthesizing tantalum nanoparticles, providing alternative routes that can yield different particle characteristics .
Molecular Structure Analysis

Tantalum exhibits a body-centered cubic crystal structure (BCC), which contributes to its high melting point and mechanical strength. The metallic bonding in tantalum allows it to maintain structural integrity under extreme conditions. The atomic radius of tantalum is approximately 0.143 nm, and it has a density of about 16.65 g/cm³, making it one of the densest metals known .

In terms of chemical compounds, tantalum can form various oxides such as tantalum pentoxide (Ta₂O₅), which has applications in electronics and optics due to its dielectric properties.

Chemical Reactions Analysis

Tantalum participates in several chemical reactions, primarily involving oxidation and reduction processes:

  1. Oxidation:
    • Tantalum reacts with oxygen at elevated temperatures to form tantalum pentoxide:
      4Ta+5O22Ta2O54\text{Ta}+5\text{O}_2\rightarrow 2\text{Ta}_2\text{O}_5
  2. Reduction Reactions:
    • In the presence of strong reducing agents, tantalum oxides can be reduced back to metallic tantalum:
      Ta2O5+10C2Ta+5CO2\text{Ta}_2\text{O}_5+10\text{C}\rightarrow 2\text{Ta}+5\text{CO}_2
  3. Formation of Tantalate Compounds:
    • Tantalum can also react with halogens to form tantalum halides, such as tantalum pentachloride:
      Ta+5Cl2TaCl5\text{Ta}+5\text{Cl}_2\rightarrow \text{TaCl}_5

These reactions highlight the versatile chemistry of tantalum, allowing it to participate in various synthetic pathways.

Mechanism of Action

The mechanism of action for tantalum primarily relates to its use in electronic components and biomedical applications:

  1. In Electronics:
    • Tantalum capacitors utilize the high dielectric constant of tantalum oxide to store electrical energy efficiently. The oxide layer acts as a dielectric barrier that allows for miniaturization without sacrificing performance.
  2. In Biomedicine:
    • Tantalum's biocompatibility makes it suitable for implants and prosthetics. The mechanism involves osseointegration, where bone cells adhere to the surface of tantalum implants, promoting healing and integration into the body.
Physical and Chemical Properties Analysis

Tantalum possesses several notable physical and chemical properties:

  • Physical Properties:
    • Melting Point: Approximately 3,017 °C
    • Density: About 16.65 g/cm³
    • Ductility: Extremely ductile when annealed
  • Chemical Properties:
    • Corrosion Resistance: Highly resistant to acids (except hydrofluoric acid) due to the formation of a protective oxide layer.
    • Reactivity: Reacts with halogens and can form stable compounds with nonmetals.

These properties make tantalum highly valuable in various industrial applications.

Applications

Tantalum has diverse applications across multiple fields:

  1. Electronics:
    • Widely used in capacitors for mobile phones, computers, and other electronic devices due to its excellent dielectric properties.
  2. Aerospace:
    • Utilized in turbine engines and other high-temperature applications due to its ability to withstand extreme conditions.
  3. Biomedical Devices:
    • Employed in implants and surgical instruments due to its biocompatibility and resistance to corrosion.
  4. Chemical Processing:
    • Used in equipment that must resist corrosive environments, such as reactors for producing chemicals.
  5. Research Applications:
    • Tantalum compounds are used in various research settings for synthesizing new materials or studying their properties.

The combination of these properties and applications underscores the significance of tantalum in modern technology and industry.

Introduction to Tantalum: Historical Context and Fundamental Characteristics

Tantalum stands among the most technologically significant refractory metals, occupying position 73 in the periodic table. This rare blue-gray transition metal exhibits extraordinary corrosion resistance, surpassed only by noble metals, and possesses the fourth-highest melting point of all elemental metals at 3,017°C (5,463°F) [1] [7]. With a density of 16.65 g/cm³ at 20°C, tantalum is remarkably heavy yet maintains exceptional ductility and workability uncommon in metals with such high melting points [1] [9]. These properties have secured its indispensable role across industries ranging from microelectronics to aerospace engineering. The element's extreme inertness—resisting attack by all acids except hydrofluoric below 150°C—and biocompatibility further expand its utility into chemical processing equipment and medical implants [1] [7]. Despite constituting a mere 0.7 parts per million of Earth's crust, comparable to uranium's abundance, tantalum's unique characteristics render it irreplaceable in critical technologies [3] [10].

Discovery and Nomenclature: From Tantalus to Modern Classification

The identification of tantalum unfolded through decades of chemical confusion and mythological inspiration:

  • 1802: Swedish chemist Anders Gustaf Ekeberg isolated tantalum from mineral samples from Ytterby, Sweden and Kimito, Finland. He named the element after Tantalus, the tragic figure in Greek mythology condemned to eternal frustration in Hades [1] [6]. Ekeberg poetically noted: "This metal I call tantalum... partly in allusion to its incapacity, when immersed in acid, to absorb any and be saturated" [1].
  • 1809: English chemist William Hyde Wollaston erroneously declared tantalum identical to columbium (now niobium), having compared oxides with densities of 5.918 g/cm³ (columbite) and 7.935 g/cm³ (tantalite) but concluding they represented the same element [1].
  • 1844: German chemist Heinrich Rose resolved the confusion by demonstrating distinct identities between tantalum and niobium through fractional crystallization. He named the "new" element niobium after Niobe, daughter of Tantalus, cementing the mythological connection [1] [9].
  • 1864: Christian Wilhelm Blomstrand and Henri Étienne Sainte-Claire Deville achieved more definitive separation, with Jean Charles Galissard de Marignac proving only two elements existed in 1866 [1].
  • 1903: Werner von Bolton in Charlottenburg produced the first high-purity ductile tantalum, enabling its brief use as incandescent lamp filaments before tungsten superseded it [1] [6].

The mythological connection reflects the metal's resistance to chemical "temptation"—its inertness against acids mirroring Tantalus's unreachable sustenance [10]. This nomenclature established the tradition of naming elements 73 (tantalum) and 41 (niobium) after parent and child from Greek mythology.

Atomic and Crystallographic Properties: Electronic Configuration and Phase Behavior

Tantalum's exceptional physical properties originate in its atomic architecture and structural phases:

Table 1: Fundamental Atomic Properties of Tantalum

PropertyValueSignificance
Atomic Number73Determines position in Group 5, Period 6
Electron Configuration[Xe] 4f¹⁴ 5d³ 6s²Explains maximum +5 oxidation state
Atomic Radius146 pm (empirical)Influences packing density in crystal lattice
Covalent Radius170±8 pmAffects bond strength in compounds
Crystal StructureBody-centered cubic (bcc)Underlies ductility and mechanical behavior
Lattice Constant330.29 pm (at 20°C)Defines unit cell dimensions

Tantalum exhibits two distinct crystalline phases with divergent properties [1] [7]:1. Alpha Phase (α-Ta):- Structure: Stable body-centered cubic (bcc) configuration (space group: Im-3m)- Stability Range: Thermodynamically stable up to melting point- Properties: Ductile, moderate hardness (200–400 HK), lower electrical resistivity (15–60 μΩ·cm)- Lattice Constant: 330.13–330.29 pm at 20°C [4]2. Beta Phase (β-Ta):- Structure: Metastable tetragonal configuration (space group: P42/mnm)- Formation Conditions: Thin films via magnetron sputtering, CVD, or electrochemical deposition- Properties: Brittle, high hardness (1000–1300 HK), elevated resistivity (170–210 μΩ·cm)- Lattice Parameters: a = 1.0194 nm, c = 0.5313 nm [1]

Table 2: Comparative Properties of Tantalum Allotropes

PropertyAlpha PhaseBeta PhaseMeasurement Conditions
Crystal SymmetryCubic (bcc)TetragonalX-ray diffraction
Knoop Hardness200–400 HK1000–1300 HK25 g load
Electrical Resistivity15–60 μΩ·cm170–210 μΩ·cm20°C
Thermal Conductivity57.5 W/(m·K)Not reported20°C
DuctilityHighLow/BrittleTensile testing

The alpha phase dominates bulk applications due to its ductility and thermodynamic stability. The metastable beta phase spontaneously converts to alpha when heated to 750–775°C [1]. Tantalum's mechanical behavior is highly sensitive to interstitial impurities—oxygen, nitrogen, carbon, and hydrogen dramatically increase hardness while reducing ductility. Despite its bcc structure (typically associated with brittleness), pure α-tantalum exhibits exceptional low-temperature ductility, with a brittle-to-ductile transition below -200°C, enabling extensive cold working [7]. The metal's modulus of elasticity (186 GPa) resembles iron but decreases with rising temperature, while its thermal expansion coefficient remains remarkably low (6.3–6.4 × 10⁻⁶ m/m·K at 25°C), reducing thermal stresses during heating cycles [1] [7].

Isotopic Composition and Nuclear Stability: ¹⁸⁰Ta vs. ¹⁸¹Ta

Tantalum possesses one of the most unusual isotopic distributions in the periodic table, characterized by extreme rarity and nuclear isomerism:

Table 3: Naturally Occurring Tantalum Isotopes

IsotopeAbundance (%)Nuclear SpinHalf-Life/StabilityDecay Modes
¹⁸¹Ta99.9887/2+StableNone
¹⁸⁰mTa0.0129-> 2.9 × 10¹⁷ yearsNone observed
¹⁸⁰TaTrace (synthetic)1+8.125 hoursε (to ¹⁸⁰Hf), β⁻ (to ¹⁸⁰W)
  • ¹⁸¹Ta: This monoisotopic dominant species constitutes nearly all natural tantalum. Its nuclear spin of 7/2+ makes it valuable for nuclear magnetic resonance studies, though its quadrupole moment (Q = 3,170–3,710 mb) broadens resonance lines [5] [8].
  • ¹⁸⁰mTa: The metastable isomer represents only 0.012% of natural tantalum but holds extraordinary nuclear properties [2] [8]:
  • Rarest primordial nuclide: Lowest natural abundance of any primordial isotope
  • Longest-lived isomer: Only naturally occurring nuclear isomer with a half-life exceeding 10¹⁵ years
  • Decay resistance: Predicted decay pathways (isomeric transition to ¹⁸⁰Ta ground state, β⁻ decay to ¹⁸⁰W, or electron capture to ¹⁸⁰Hf) remain unobserved
  • Thermodynamic puzzle: Existence challenges models of nucleosynthesis in supernovae
  • ¹⁸⁰Ta (ground state): This short-lived isotope (t₁/₂ = 8.125 hours) exists in negligible quantities naturally but can be synthesized. It decays via electron capture (76%) to ¹⁸⁰Hf and beta emission (24%) to ¹⁸⁰W [5].

The exceptional stability of ¹⁸⁰mTa defies theoretical predictions. Its half-life exceeds the age of the universe by seven orders of magnitude, creating astrophysical questions about its production mechanisms. Current models suggest synthesis via p-process nucleosynthesis in supernova explosions, with survival enabled by the isomer's unusually high excitation energy preventing gamma-ray de-excitation [8].

Artificial radioisotopes find specialized applications:

  • ¹⁸²Ta: Half-life of 114.43 days, decays to ¹⁸²W emitting intense 1.12 MeV gamma rays. Proposed for nuclear weapon "salting" to enhance radioactive fallout, though never weaponized [2].
  • ¹⁷⁷Ta/¹⁷⁸Ta: Used in medical imaging; ¹⁷⁸Ta decays to ¹⁷⁸Hf with low-energy gamma emissions suitable for diagnostic procedures [5].
  • ¹⁸³Ta: With a 5.1-day half-life, serves as a radioactive tracer in metallurgical studies [5].

The isotopic singularity of tantalum extends beyond natural occurrence—its artificial isotopes exhibit diverse decay modes including electron capture, beta decay, and proton emission across the mass range 155–190 [2] [8]. This complex nuclear landscape underscores tantalum's unique position in both materials science and nuclear physics.

Properties

CAS Number

13981-95-8

Product Name

Tantalum

IUPAC Name

hydride;tantalum(5+)

Molecular Formula

H5Ta

Molecular Weight

185.988 g/mol

InChI

InChI=1S/Ta.5H/q+5;5*-1

InChI Key

IXLUAASAZOAMKH-UHFFFAOYSA-N

SMILES

[Ta]

Solubility

Insoluble (NIOSH, 2024)
Soluble in fused alkalies; insoluble in acids except hydrofluoric and fuming sulfuric acids
Insoluble in water.
Solubility in water: none
Insoluble

Synonyms

Tantalum
Tantalum 181
Tantalum-181

Canonical SMILES

[H-].[H-].[H-].[H-].[H-].[Ta+5]

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